molecular formula C19H18F3N3O3S B2800110 2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole CAS No. 1203344-97-1

2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole

Cat. No.: B2800110
CAS No.: 1203344-97-1
M. Wt: 425.43
InChI Key: XQZKKIDASLBEPS-UHFFFAOYSA-N
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Description

2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole is a complex organic compound that features a combination of furan, thiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c1-11-9-14(12(2)27-11)17(26)24-5-7-25(8-6-24)18-23-15-4-3-13(10-16(15)29-18)28-19(20,21)22/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZKKIDASLBEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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